5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
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Overview
Description
5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocycles that are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur sources, such as thiourea, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with diverse applications.
Benzothiophene: Contains a fused benzene ring, offering different chemical properties.
Thieno[3,2-b]pyridine: Another heterocyclic compound with a fused pyridine ring.
Uniqueness
5,6-Dihydro-6-(4-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
137052-98-3 |
---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C18H18N2OS/c1-12-11-22-18-15(12)10-19-17(16-4-3-9-20(16)18)13-5-7-14(21-2)8-6-13/h3-9,11,17,19H,10H2,1-2H3 |
InChI Key |
IAWDCBVBADTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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